molecular formula C10H6ClNO2 B3024804 7-Chloro-2-hydroxyquinoline-3-carbaldehyde CAS No. 73568-43-1

7-Chloro-2-hydroxyquinoline-3-carbaldehyde

Cat. No.: B3024804
CAS No.: 73568-43-1
M. Wt: 207.61 g/mol
InChI Key: SLMKBPCYPXSKPF-UHFFFAOYSA-N
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Description

7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a chemical compound with the empirical formula C10H6ClNO2 and a molecular weight of 207.61 . It is a solid substance .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C10H6ClNO2 and it has a molecular weight of 207.61 .

Scientific Research Applications

Chemistry and Synthesis

Recent research has focused on the chemistry and synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, including 7-Chloro-2-hydroxyquinoline-3-carbaldehyde. These compounds are used in synthesizing various quinoline ring systems and constructing fused or binary quinoline-core heterocyclic systems, with significant applications in organic and medicinal chemistry (Hamama et al., 2018).

Photophysical Properties and Prototropic Equilibria

Studies on 7-hydroxyquinoline-8-carbaldehydes, closely related to this compound, have explored their prototropic equilibria and photophysical properties. These studies are crucial in understanding the proton-donating/accepting systems of these compounds, which can assume various neutral and ionic structures in aqueous solutions. Such understanding is valuable in material science, particularly in the development of optically driven molecular switches and in photophysics (Vetokhina et al., 2013).

Antimicrobial and Antioxidant Activities

Several studies have synthesized novel 7-chloroquinoline derivatives, including compounds structurally similar to this compound, and evaluated their antibacterial and antioxidant activities. These compounds have shown promising results against various bacteria and demonstrated significant radical scavenging activity, suggesting their potential as antibacterial and anticancer drugs (Abdi et al., 2021).

Safety and Hazards

7-Chloro-2-hydroxyquinoline-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

Properties

IUPAC Name

7-chloro-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKBPCYPXSKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501116
Record name 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-43-1
Record name 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73568-43-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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